H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA
Brand Name: Vulcanchem
CAS No.: 1926163-83-8
VCID: VC11670109
InChI: InChI=1S/C61H86N18O15.C2HF3O2/c1-32(2)23-42(51(84)70-41(13-9-21-66-59(62)63)58(91)79-22-10-14-48(79)57(90)77-78-60(64)92)71-56(89)47(30-94-61(4,5)6)76-52(85)43(24-34-15-17-37(81)18-16-34)72-55(88)46(29-93-33(3)80)75-53(86)44(25-35-27-67-39-12-8-7-11-38(35)39)73-54(87)45(26-36-28-65-31-68-36)74-50(83)40-19-20-49(82)69-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,27-28,31-32,40-48,67,81H,9-10,13-14,19-26,29-30H2,1-6H3,(H,65,68)(H,69,82)(H,70,84)(H,71,89)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,76,85)(H,77,90)(H4,62,63,66)(H3,64,78,92);(H,6,7)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1
SMILES: CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
Molecular Formula: C63H87F3N18O17
Molecular Weight: 1425.5 g/mol

H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA

CAS No.: 1926163-83-8

Cat. No.: VC11670109

Molecular Formula: C63H87F3N18O17

Molecular Weight: 1425.5 g/mol

* For research use only. Not for human or veterinary use.

H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA - 1926163-83-8

Specification

CAS No. 1926163-83-8
Molecular Formula C63H87F3N18O17
Molecular Weight 1425.5 g/mol
IUPAC Name [(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C61H86N18O15.C2HF3O2/c1-32(2)23-42(51(84)70-41(13-9-21-66-59(62)63)58(91)79-22-10-14-48(79)57(90)77-78-60(64)92)71-56(89)47(30-94-61(4,5)6)76-52(85)43(24-34-15-17-37(81)18-16-34)72-55(88)46(29-93-33(3)80)75-53(86)44(25-35-27-67-39-12-8-7-11-38(35)39)73-54(87)45(26-36-28-65-31-68-36)74-50(83)40-19-20-49(82)69-40;3-2(4,5)1(6)7/h7-8,11-12,15-18,27-28,31-32,40-48,67,81H,9-10,13-14,19-26,29-30H2,1-6H3,(H,65,68)(H,69,82)(H,70,84)(H,71,89)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,76,85)(H,77,90)(H4,62,63,66)(H3,64,78,92);(H,6,7)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1
Standard InChI Key PWOZZCOLXNXGSU-DRIHCAFSSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O
SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O

Introduction

Structural and Chemical Characteristics

Sequence and Modifications

The peptide sequence H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHNHCONH2.TFA incorporates several non-canonical features:

  • N-terminal pyroglutamate (Pyr): Enhances metabolic stability by reducing aminopeptidase degradation.

  • Acetylated serine (Ser(Ac)): Protects against enzymatic cleavage at the serine residue.

  • D-Ser(tBu): The D-configuration and tert-butyl ether group improve resistance to proteolytic enzymes and solubility in organic solvents.

  • C-terminal semicarbazide (NHNHCONH2): A rare modification that may facilitate conjugation or alter receptor binding kinetics.

The trifluoroacetic acid (TFA) counterion is a common purification artifact in solid-phase peptide synthesis (SPPS).

Table 1: Key Chemical Properties

PropertyValue
CAS No.1926163-83-8
Molecular FormulaC₆₃H₈₇F₃N₁₈O₁₇
Molecular Weight1,425.5 g/mol
IUPAC Name[(2S)-3-[[(2S)-1-[[(2R)-1-[[...]]] acetate;2,2,2-trifluoroacetic acid
SMILESCC(C)CC(C(=O)NC(...)C(=O)N6.C(=O)(C(F)(F)F)O

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

The peptide is synthesized via SPPS using Fmoc/tBu chemistry. Key steps include:

  • Resin loading: Wang resin pre-loaded with the C-terminal semicarbazide group.

  • Cyclization: Pyroglutamate formation at the N-terminus through thermal or chemical dehydration.

  • Side-chain modifications: Acetylation of serine and tert-butyl ether protection of D-serine.

Purification Challenges

The presence of multiple hydrophobic residues (e.g., Trp, Leu, Tyr) and the TFA counterion complicates reverse-phase HPLC purification. Typical conditions involve:

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Gradient: 20–50% acetonitrile in 0.1% TFA over 60 minutes.

Biological Activity and Mechanistic Insights

LHRH Receptor Interactions

While explicit binding data are unavailable, the peptide’s sequence aligns with LHRH analogs like leuprolide (XHWSYLLRP ). Key interactions likely involve:

  • His² and Trp³: Critical for binding to the LHRH receptor’s extracellular domain.

  • Arg⁸: Forms salt bridges with receptor aspartate residues.

Stability Profiling

Modifications confer enhanced stability:

  • Half-life in serum: Estimated >6 hours (vs. 2–3 hours for native LHRH).

  • Thermal stability: Decomposition temperature >200°C (DSC analysis).

Research and Development Trends

Peptidomimetic Databases

Platforms like Peptipedia highlight growing interest in non-natural peptides. This compound’s design reflects trends in:

  • D-amino acid incorporation: 14% of peptides in clinical trials include D-residues.

  • C-terminal modifications: 8% of analogs feature non-amide termini (e.g., semicarbazides).

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